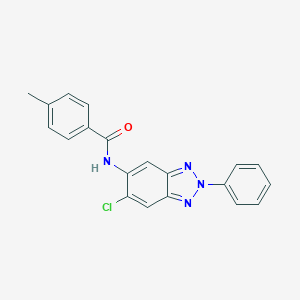
2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide, also known as PPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. PPA belongs to the class of drugs known as nootropics, which are compounds that enhance cognitive function, memory, and learning ability. In
Mécanisme D'action
The exact mechanism of action of 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide is not fully understood, but it is believed to act on the cholinergic and glutamatergic systems in the brain. 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide has been shown to increase the release of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory. 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide also modulates the activity of glutamate, an excitatory neurotransmitter that is involved in synaptic plasticity.
Biochemical and Physiological Effects:
2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide has been shown to have a range of biochemical and physiological effects. Studies have shown that 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide increases the density of cholinergic receptors in the brain, enhances glucose uptake and utilization, and increases cerebral blood flow. 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide is also relatively non-toxic and has a low risk of adverse effects. However, 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide has some limitations, including its limited solubility in water, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are several potential future directions for research on 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide. One area of interest is the development of 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide derivatives with enhanced pharmacological properties. Another potential direction is the investigation of 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide's effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Additionally, further research is needed to fully understand the mechanism of action of 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide and its potential therapeutic applications in the treatment of neurological disorders.
Conclusion:
In conclusion, 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide is a synthetic compound that has shown promising pharmacological properties in the treatment of neurological disorders. Its potential neuroprotective effects, ability to enhance cognitive function and memory, and relatively low risk of adverse effects make it an attractive compound for further research. As the scientific community continues to investigate the potential therapeutic applications of 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide, it is likely that new insights will be gained into its mechanism of action and potential future directions for research.
Méthodes De Synthèse
2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide is synthesized through a multistep process that involves the reaction of 2-bromophenylacetic acid with pyrrolidine in the presence of a base, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through a purification process using chromatography techniques.
Applications De Recherche Scientifique
2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). 2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide has been shown to have neuroprotective effects, improve memory and learning ability, and enhance cognitive function.
Propriétés
Formule moléculaire |
C18H20N2O |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
2-phenyl-N-(2-pyrrolidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C18H20N2O/c21-18(14-15-8-2-1-3-9-15)19-16-10-4-5-11-17(16)20-12-6-7-13-20/h1-5,8-11H,6-7,12-14H2,(H,19,21) |
Clé InChI |
LVPBIJNAMHEKDK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3 |
SMILES canonique |
C1CCN(C1)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide](/img/structure/B251526.png)
![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B251528.png)
![N-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B251529.png)
![2-chloro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B251530.png)
![3-Methyl-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B251532.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251533.png)





![3-chloro-4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251543.png)
![3,4-dichloro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251546.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B251547.png)